molecular formula C9H7FN2O B12436729 N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B12436729
M. Wt: 178.16 g/mol
InChI Key: CJKVHPKJDNKHQS-UHFFFAOYSA-N
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Description

N-[(6-Fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a methylidene group bridging a hydroxylamine moiety and a 6-fluoro-substituted indole ring. The fluorine substituent at the 6-position of the indole ring likely influences electronic and steric characteristics, affecting reactivity, stability, and biological interactions. Such compounds are often explored for pharmaceutical applications due to the indole scaffold’s prevalence in bioactive molecules .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H

InChI Key

CJKVHPKJDNKHQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-fluoro-1H-indole with hydroxylamine under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as catalytic oxidative cross-coupling reactions. For instance, an iron chloride-catalyzed approach can be employed, where 6-fluoro-1H-indole reacts with appropriate precursors in a controlled environment to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins such as Pin1, forming strong hydrogen bonds that enhance its stability and activity . This interaction can disrupt cellular processes, leading to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Several analogs with differing substituents on the aromatic ring or indole core have been synthesized and characterized:

Compound Name Substituent(s) Molecular Formula Yield (%) Melting Point (°C) Key Data Source
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine 4-Nitro-phenyl C₇H₆N₂O₃ 84 Not reported
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine 2-Trifluoromethyl-phenyl C₈H₆F₃NO 91 Not reported
N-[(4-Fluorophenyl)methylidene]-2,4,6-trimethylbenzenesulfonyl hydrazine 4-Fluoro-phenyl C₁₆H₁₆FN₃O₂S 40 168
N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine 6-Chloro-indole C₁₁H₁₁ClN₂O Not reported Not reported
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro and 2-trifluoromethyl groups (electron-withdrawing) in may enhance electrophilic reactivity compared to the 6-fluoro substituent in the target compound. Conversely, methoxy or methyl groups (electron-donating) could stabilize the indole ring via resonance or inductive effects .
  • Halogen Effects : The 6-fluoro substituent in the target compound may confer distinct metabolic stability and bioavailability compared to chloro analogs (e.g., CAS 1223748-36-4 in ). Fluorine’s smaller atomic radius and higher electronegativity could reduce steric hindrance and alter hydrogen-bonding interactions .

Physical and Spectral Properties

  • Melting Points: Sulfonyl hydrazine derivatives (e.g., 4-fluoro analog in ) exhibit higher melting points (168°C) compared to non-sulfonated hydroxylamines, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point may align with non-sulfonated analogs (e.g., ~120–160°C) .
  • Spectroscopic Data : While NMR/ESI-MS data for the target compound are absent, analogs in and show characteristic peaks for imine (C=N) and hydroxylamine (N–O) groups. For example, ESI-MS m/z 166.13 for the 4-nitro derivative .

Biological Activity

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

Chemical Structure:
this compound features an indole core with a hydroxylamine functional group, which is known for its diverse reactivity and biological properties. The presence of the fluorine atom enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Synthesis:
The synthesis typically involves the reaction of 6-fluoroindole with hydroxylamine under basic conditions. Common solvents include ethanol or methanol, with sodium hydroxide as a base to facilitate the reaction. The general equation for the synthesis can be represented as follows:

6 fluoroindole+HydroxylamineN 6 fluoro 1H indol 3 yl methylidene hydroxylamine\text{6 fluoroindole}+\text{Hydroxylamine}\rightarrow \text{N 6 fluoro 1H indol 3 yl methylidene hydroxylamine}

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Indoles are known to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown significant inhibition of cell proliferation in human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, with IC50 values often below 10 µM .

Cell Line IC50 (µM)
A549 (Lung Cancer)< 10
MCF7 (Breast Cancer)< 10
P388 (Leukemia)< 10

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, further promoting cell death.
  • Modulation of Signaling Pathways: By interacting with key signaling pathways such as STAT3 and NF-kB, it can alter gene expression related to survival and proliferation .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties . This compound has been evaluated against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values typically range from 5 to 20 µg/mL .

Case Studies

Several case studies have documented the biological activity of indole derivatives:

  • Study on Anticancer Activity:
    • Researchers synthesized a series of indole-based compounds and tested their efficacy against multiple cancer cell lines. This compound exhibited potent activity against resistant cancer strains, indicating its potential as a lead compound for drug development .
  • Antimicrobial Evaluation:
    • A study assessed the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant activity against E. coli with an MIC value of 10 µg/mL, suggesting its utility in treating bacterial infections .

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